

cross-reactivity studies of DBL-6-13 against other WD40 proteins

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Compound of Interest		
Compound Name:	DBL-6-13	
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Comparative Analysis of DBL-6-13: A Novel WDR5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel WD40 repeat-containing protein 5 (WDR5) inhibitor, **DBL-6-13**. Due to the limited public availability of comprehensive cross-reactivity data for **DBL-6-13** against a wide panel of other WD40 proteins, this document focuses on its interaction with its primary target, WDR5, and compares its binding affinity with other known WDR5 inhibitors.

Introduction to DBL-6-13

DBL-6-13 is a recently identified small-molecule inhibitor that targets the "WIN" (WDR5-interacting) site of WDR5.[1] The WIN site is a conserved arginine-binding pocket on the surface of WDR5 that is crucial for its interaction with various proteins, including the histone methyltransferase MLL1.[2][3] By blocking this interaction, WIN site inhibitors can modulate the epigenetic functions of WDR5 and have emerged as potential therapeutic agents, particularly in the context of cancer.[2][4][5]

Quantitative Comparison of WDR5 Inhibitors

The binding affinity of **DBL-6-13** for WDR5 has been determined using two distinct biophysical assays. The following table summarizes these findings and compares them with other well-



characterized WDR5 inhibitors, OICR-9429 and MM-102.

Compound	Target(s)	Binding Affinity (Kd/IC50)	Assay Method	Selectivity Notes
DBL-6-13	WDR5	6.8 μM (Kd)	Microscale Thermophoresis (MST)	Data on cross-reactivity against other WD40 proteins is not publicly available.
9.1 μM (Kd)	Fluorescence Polarization (FP)			
OICR-9429	WDR5	24 - 52 nM (Kd)	Biacore / ITC	>100-fold selectivity over other chromatin "reader" domains, methyltransferas es, and other non-epigenetic targets.[6][7] No significant binding to 9 other WD40 proteins was detected.[8]
MM-102	WDR5	< 1 nM (Ki), 2.4 nM (IC50)	WDR5 Binding Assay	Specifically inhibits the methyltransferas e activity of the MLL1 complex. Data on broader WD40 selectivity is limited.



Experimental Protocols

Detailed experimental protocols for the techniques used to characterize **DBL-6-13** are provided below. These are generalized protocols and may not reflect the exact conditions used in the primary research, for which full details were not publicly available.

Microscale Thermophoresis (MST) Assay

MST measures the motion of fluorescently labeled molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of the molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.

Protocol:

- Protein Labeling: The target protein (WDR5) is fluorescently labeled according to the manufacturer's instructions for the labeling kit (e.g., NHS-ester dye for primary amines).
 Unreacted dye is removed by size-exclusion chromatography.
- Sample Preparation: A series of 16 dilutions of the unlabeled ligand (**DBL-6-13**) is prepared in the assay buffer (e.g., PBS with 0.05% Tween-20).
- Binding Reaction: A constant concentration of the fluorescently labeled WDR5 is mixed with each dilution of **DBL-6-13**. The concentration of the labeled protein should be in the low nanomolar range and below the expected Kd.
- Capillary Loading: The samples are loaded into standard or premium capillaries.
- MST Measurement: The capillaries are placed in the MST instrument. The instrument applies
 an infrared laser to create a temperature gradient and measures the fluorescence change in
 the capillaries over time.
- Data Analysis: The change in normalized fluorescence as a function of the ligand concentration is plotted. The data is fitted to a Kd model to determine the binding affinity.

Fluorescence Polarization (FP) Assay



FP is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger, unlabeled molecule. The binding event slows down the rotation of the tracer, leading to an increase in the polarization of the emitted fluorescence. A competition assay format is often used to determine the affinity of an unlabeled compound.

Protocol:

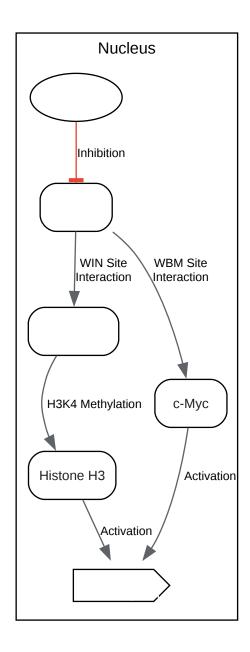
- Tracer and Protein Preparation: A fluorescently labeled peptide known to bind to the WDR5
 WIN site (the tracer) and the unlabeled WDR5 protein are prepared in an appropriate assay
 buffer.
- Assay Plate Preparation: A serial dilution of the competitor compound (DBL-6-13) is prepared in a multi-well plate (e.g., a 384-well black plate).
- Binding Reaction: A pre-mixed solution of the tracer and WDR5 is added to the wells
 containing the competitor. The concentrations of the tracer and WDR5 should be optimized
 to give a stable and significant polarization window.
- Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
- FP Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
- Data Analysis: The decrease in fluorescence polarization is plotted against the concentration
 of the competitor. The data is fitted to a suitable model to determine the IC50 value, which
 can be converted to a Ki (inhibition constant).

Visualizations WDR5 Signaling and Interaction Pathway

WDR5 acts as a scaffolding protein, primarily involved in the assembly of histone methyltransferase complexes, particularly the MLL/SET1 family, which are responsible for the methylation of histone H3 at lysine 4 (H3K4me). This epigenetic mark is generally associated with active gene transcription. WDR5 is also known to interact with other proteins, including the



oncoprotein c-Myc, and is involved in cellular processes such as cell cycle progression and DNA damage response.



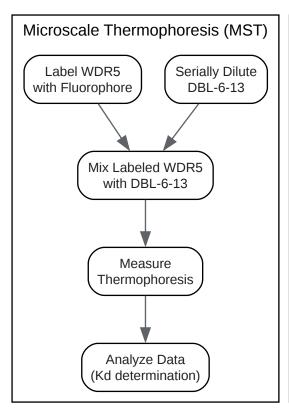
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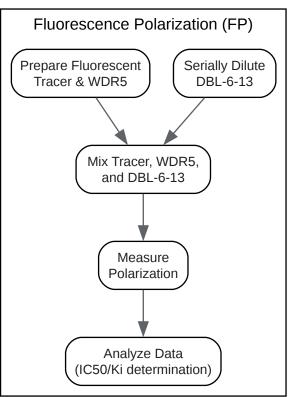
Caption: WDR5 interaction pathway and the inhibitory action of DBL-6-13.

Experimental Workflow for Binding Affinity Determination



The following diagram illustrates the general workflow for determining the binding affinity of a small molecule inhibitor to its target protein using MST and FP assays.





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Caption: Workflow for MST and FP binding assays.

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